molecular formula C20H21NO4 B2821106 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one CAS No. 904008-03-3

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

Cat. No. B2821106
CAS RN: 904008-03-3
M. Wt: 339.391
InChI Key: ROZIVAFMDKWBTF-YVLHZVERSA-N
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

The synthesis of aminomethyl derivatives within the benzofuran series showcases the chemical versatility of compounds structurally related to (Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one. These derivatives serve as intermediates for further chemical modifications, such as the conversion into cyanomethyl derivatives, suggesting their potential utility in the synthesis of novel organic compounds with possible therapeutic applications (Grinev et al., 1986).

Photodynamic Therapy Application

A new zinc phthalocyanine derivative with significant photophysical and photochemical properties has been synthesized. This compound, characterized by its high singlet oxygen quantum yield and good fluorescence properties, is noted for its potential in photodynamic therapy (PDT) for cancer treatment. Such derivatives illustrate the applicability of benzofuran compounds in developing Type II photosensitizers, which are crucial for the effective destruction of cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Eco-friendly Synthetic Methodologies

In the context of green chemistry, the synthesis of aromatic esters, including those with functional groups similar to the compound of interest, has been achieved using eco-friendly methodologies. These processes, which involve solid-liquid phase transfer catalysis (PTC) and microwave activation, underscore the compound's relevance in sustainable chemistry practices. Such methodologies not only simplify the synthetic process but also minimize environmental impact, indicating the compound's role in advancing eco-friendly synthetic strategies for cosmetic and pharmaceutical ingredients (Villa et al., 2005).

Biological Activity Studies

The exploration of substituted phenethylamine derivatives, including those structurally related to the compound , highlights the ongoing interest in assessing the biological activity of benzofuran derivatives. Such studies contribute to a broader understanding of the compound's potential bioactivity, laying the groundwork for future pharmaceutical development (Liu et al., 2017).

properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-9-16(22)15(11-21(2)3)20-18(12)19(23)17(25-20)10-13-5-7-14(24-4)8-6-13/h5-10,22H,11H2,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZIVAFMDKWBTF-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.